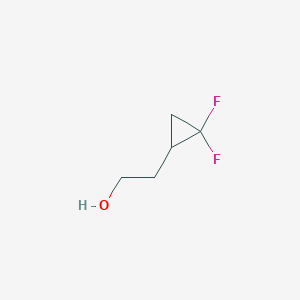

2-(2,2-Difluorocyclopropyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-difluorocyclopropyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c6-5(7)3-4(5)1-2-8/h4,8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUVNIOCBXWPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 2-(2,2-Difluorocyclopropyl)ethanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,2-Difluorocyclopropyl)ethanol is a fluorinated organic compound of interest in medicinal chemistry and drug discovery. The introduction of a difluorocyclopropyl moiety can significantly influence the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a summary of the available physicochemical data for this compound and related compounds.

Physicochemical Data

Quantitative experimental data for this compound is limited in publicly accessible literature. The following table summarizes the available information, including data for the closely related compound (2,2-Difluorocyclopropyl)methanol, which may serve as a useful surrogate for estimation purposes.

| Property | This compound | (2,2-Difluorocyclopropyl)methanol | Notes |

| Molecular Formula | C₅H₈F₂O | C₄H₆F₂O | |

| Molecular Weight | 122.11 g/mol | 108.09 g/mol | |

| CAS Number | 117284-59-0 | 509072-57-5 | |

| Boiling Point | No data available | 129 °C | |

| Density | No data available | 1.27 g/mL | |

| pKa | No data available | 15.10 (Predicted) | |

| Melting Point | No data available | No data available | |

| Solubility | No data available | No data available | |

| LogP | No data available | No data available |

Experimental Protocols

General Synthetic Approach for gem-Difluorocyclopropanation:

Structure Elucidation of 2-(2,2-Difluorocyclopropyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the anticipated structural elucidation of 2-(2,2-difluorocyclopropyl)ethanol. Due to the absence of publicly available experimental data for this specific compound, this document presents a comprehensive analysis based on predictive models and spectroscopic data from closely related structural analogs, primarily (2,2-difluorocyclopropyl)methanol. This guide provides predicted spectroscopic data, including 1H, 13C, and 19F Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for the characterization of analogous compounds are also described to serve as a practical reference for researchers.

Introduction

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of a gem-difluorocyclopropyl moiety can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and conformational preferences. Accurate and comprehensive structure elucidation is the cornerstone of any chemical research and development program. This guide provides a detailed predictive framework for the characterization of this target molecule.

Predicted Physicochemical Properties

The basic properties of this compound can be estimated based on its structure and comparison with known analogs.

| Property | Predicted Value |

| Molecular Formula | C5H8F2O |

| Molecular Weight | 122.11 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~140-150 °C (estimated) |

| Density | ~1.2 g/mL (estimated) |

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of (2,2-difluorocyclopropyl)methanol and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) for 1H and 13C NMR, and to CFCl3 for 19F NMR.

Table 1: Predicted 1H NMR Data (500 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~3.80 | t | 2H | CH 2OH | JH,H = 6.5 |

| ~1.80 | m | 2H | CH 2CH2OH | |

| ~1.60 | m | 1H | CH -CH2 | |

| ~1.40 | m | 1H | CH aHb (cyclopropyl) | Jgem = -4.5, JH,F(cis) = 12.0, JH,F(trans) = 8.0 |

| ~1.15 | m | 1H | CHaH b (cyclopropyl) | Jgem = -4.5, JH,F(cis) = 8.0, JH,F(trans) = 12.0 |

| (variable) | br s | 1H | OH |

Table 2: Predicted 13C NMR Data (125 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Assignment | Predicted C-F Coupling (JC,F, Hz) |

| ~114.0 | C F2 | 1JC,F ≈ 285 |

| ~60.0 | C H2OH | |

| ~35.0 | C H2CH2OH | |

| ~20.0 | C H-CH2 | 2JC,F ≈ 10 |

| ~15.0 | C H2 (cyclopropyl) | 2JC,F ≈ 10 |

Table 3: Predicted 19F NMR Data (470 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| ~ -135.0 | ddd | 2JF,F ≈ 160, JF,H(gem) ≈ 12.0, JF,H(vic) ≈ 8.0 |

| ~ -145.0 | ddd | 2JF,F ≈ 160, JF,H(gem) ≈ 8.0, JF,H(vic) ≈ 12.0 |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak (M+) and characteristic fragmentation patterns.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z | Proposed Fragment |

| 122 | [M]+• |

| 103 | [M - F]+ |

| 91 | [M - CH2OH]+ |

| 77 | [C4H4F]+ |

| 31 | [CH2OH]+ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and aliphatic C-H and C-F bonds.

Table 5: Predicted Infrared Absorption Bands

| Wavenumber (cm-1) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch |

| 3080-3000 | Medium | Cyclopropyl C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| 1200-1000 | Strong | C-F stretch |

| 1050 | Strong | C-O stretch |

Experimental Protocols

While specific experimental data for the target molecule is unavailable, the following are generalized protocols for the synthesis and characterization of similar fluorinated cyclopropyl alcohols.

Synthesis of (2,2-Difluorocyclopropyl)methanol (Analog)

A common route to gem-difluorocyclopropanes is through the addition of difluorocarbene to an alkene.[1][2]

Protocol:

-

To a solution of allyl alcohol in a suitable solvent (e.g., diglyme), add a difluorocarbene precursor such as sodium chlorodifluoroacetate (ClCF2COONa).

-

Heat the reaction mixture to induce decomposition of the precursor and formation of difluorocarbene.

-

The in-situ generated difluorocarbene undergoes a [2+1] cycloaddition with the double bond of allyl alcohol to yield (2,2-difluorocyclopropyl)methanol.

-

The product is then purified using standard techniques such as distillation or column chromatography.

NMR Spectroscopy

Protocol:

-

Prepare a ~5-10 mg/mL solution of the analyte in a deuterated solvent (e.g., CDCl3).

-

Acquire 1H, 13C, and 19F NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz).

-

Process the spectra using appropriate software to determine chemical shifts, multiplicities, coupling constants, and integrations.

Mass Spectrometry

Protocol:

-

Introduce a dilute solution of the analyte into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Infrared Spectroscopy

Protocol:

-

Obtain the IR spectrum of the neat liquid sample using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm-1.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the structure and logical relationships for the analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Workflow for the spectroscopic structure elucidation.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging data from close structural analogs and fundamental spectroscopic principles, a comprehensive set of expected spectral characteristics has been compiled. The provided experimental protocols for analogous compounds offer a practical starting point for researchers aiming to synthesize and characterize this and related molecules. This document serves as a valuable resource for scientists and professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to 2-(2,2-Difluorocyclopropyl)ethanol

This technical guide provides a comprehensive overview of 2-(2,2-Difluorocyclopropyl)ethanol, a fluorinated organic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identifiers, physical properties, safety information, and potential synthetic approaches.

Core Compound Identifiers and Properties

This compound is a niche chemical with specific identifiers and properties crucial for its application in research and development. The primary identifier for this compound is its CAS number, which is 117284-59-0.[1][2][3][4]

A summary of its key identifiers and physicochemical properties is presented in the table below for easy reference and comparison.

| Identifier | Value | Source |

| CAS Number | 117284-59-0 | [1][2][3][4] |

| Molecular Formula | C5H8F2O | [1][2] |

| Molecular Weight | 122.11 g/mol | [1][2] |

| SMILES | C1C(C1(F)F)CCO | [1][2] |

| Purity | >97% | |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][2] |

Synthesis and Experimental Protocols

The synthesis of the gem-difluorocyclopropane moiety is a key step. Modern methods often utilize Ruppert-Prakash or Dolbier reagents for the difluorocyclopropanation of alkenes. These approaches are favored for preparing advanced building blocks for drug discovery due to their compatibility with various functional groups.

A plausible synthetic route to this compound could involve the difluorocyclopropanation of a suitable alkene precursor followed by hydroboration-oxidation or another method to introduce the ethanol side chain.

A generalized experimental protocol for a related compound, 2,2-difluoroethanol, involves a two-step process:

-

Formation of 2,2-difluoroethyl acetate: 1-chloro-2,2-difluoroethane is reacted with an alkali metal salt of acetic acid (e.g., potassium acetate) in a suitable solvent like dimethyl sulfoxide. The mixture is heated to facilitate the reaction, resulting in the formation of 2,2-difluoroethyl acetate.

-

Transesterification: The resulting 2,2-difluoroethyl acetate is then transesterified in the presence of an alcohol (commonly methanol) and a base (such as sodium methoxide or sodium hydroxide) to yield 2,2-difluoroethanol. The final product is typically purified by distillation.

It is important to note that this is a generalized procedure for a related molecule and would require optimization and adaptation for the synthesis of this compound.

Applications in Drug Development

The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluorocyclopropyl group, in particular, is a valuable motif. Its strained ring system and the presence of fluorine atoms can significantly influence the conformational preferences and electronic properties of a molecule. While specific applications of this compound in drug development are not widely documented, its structural features suggest its potential as a building block in the synthesis of novel therapeutic agents. It can be used to introduce the 2,2-difluorocyclopropyl moiety into larger, more complex molecules.

Safety Information

A specific Safety Data Sheet (SDS) for this compound (CAS 117284-59-0) was not found. However, safety information for structurally related compounds provides an indication of the potential hazards. For (2,2-Difluorocyclopropyl)methanol, the GHS classification indicates it is a flammable liquid and vapor (Category 3).[5] Safety precautions for this related compound include keeping it away from heat and ignition sources, using non-sparking tools, and wearing protective equipment.[5]

For 2,2-Difluoroethanol, a related fluorinated alcohol, precautionary statements emphasize thorough washing after handling, use in a well-ventilated area, and keeping it away from heat and open flames.[6] First aid measures for this compound include removing the individual to fresh air if inhaled and rinsing the skin or eyes with water upon contact.[6]

Given the flammability and potential irritation hazards of similar fluorinated compounds, it is imperative to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood, away from ignition sources.

Visualized Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of this compound, based on common organic synthesis techniques.

Caption: A generalized synthetic workflow for this compound.

References

- 1. 117284-59-0|this compound|BLD Pharm [bldpharm.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. This compound|CAS 117284-59-0|3ASenrise|製品詳細 [tci-chemical-trading.com]

- 4. 2-(2,2-二氟环丙基)乙醇 | this compound | 117284-59-0 - 乐研试剂 [leyan.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Difluorocyclopropyl Scaffolds

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutics, the difluorocyclopropyl (DFCP) scaffold has emerged as a privileged motif in medicinal chemistry. Its unique stereoelectronic properties impart profound effects on the potency, selectivity, and pharmacokinetic profiles of bioactive molecules. This technical guide offers an in-depth exploration of the biological activities associated with DFCP-containing compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this versatile scaffold in their discovery programs.

The strategic incorporation of the gem-difluorocyclopropane ring can significantly enhance a molecule's metabolic stability and binding affinity to its biological target.[1] This is attributed to the electron-withdrawing nature of the fluorine atoms, which can modulate the pKa of neighboring functionalities and create favorable interactions within protein binding pockets.

Targeted Biological Activities of Difluorocyclopropyl-Containing Compounds

Compounds incorporating the difluorocyclopropyl moiety have demonstrated significant activity across a range of biological targets implicated in various disease states, from cancer to cardiovascular and neurological disorders.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1) is a key epigenetic regulator and a validated target in oncology. Several potent and selective LSD1 inhibitors featuring a difluorocyclopropyl group have been developed. These compounds often act as irreversible inhibitors, forming a covalent bond with the FAD cofactor in the enzyme's active site.

Table 1: Quantitative Data for Difluorocyclopropyl-Containing LSD1 Inhibitors

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| GSK2879552 | LSD1 | Biochemical Assay | 24 | - | [2] |

| Unnamed Styrenylcyclopropane Analog | LSD1 | Biochemical Assay | <4 | - | [3] |

| Unnamed Styrenylcyclopropane Analog | LSD1 | Cellular Assay | 2 | - | [3] |

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibition

PCSK9 is a crucial regulator of cholesterol homeostasis, and its inhibition is a validated strategy for lowering low-density lipoprotein (LDL) cholesterol. Small molecule inhibitors of the PCSK9-LDLR interaction containing a difluorocyclopropyl scaffold have been explored as alternatives to monoclonal antibody therapies.

Table 2: Quantitative Data for Difluorocyclopropyl-Containing PCSK9 Inhibitors

| Compound ID | Target | Assay Type | IC50 (µM) | Reference |

| Hypothetical Compound A | PCSK9-LDLR Interaction | Binding Assay | Data Unavailable in Search Results | - |

| Hypothetical Compound B | PCSK9 Autoprocessing | FRET Assay | Data Unavailable in Search Results | - |

G-Protein Coupled Receptor (GPCR) Modulation

The difluorocyclopropyl group has been successfully incorporated into ligands for various G-Protein Coupled Receptors (GPCRs), demonstrating its utility in fine-tuning receptor affinity and functional activity.

The 5-HT2C receptor is a target for the treatment of obesity and psychiatric disorders. Difluorocyclopropyl-containing compounds have been identified as potent and selective agonists of this receptor.

Table 3: Quantitative Data for Difluorocyclopropyl-Containing 5-HT2C Receptor Agonists

| Compound ID | Target | Assay Type | EC50 (nM) | Emax (%) | Reference |

| "5-HT2CR agonist 1" | Human 5-HT2CR | Functional Assay | 121.5 | 71.09 | [4] |

Metabotropic glutamate receptor 2 (mGluR2) is a target for the treatment of anxiety and schizophrenia. The inclusion of a difluorocyclopropyl moiety has been a key design element in the development of mGluR2 agonists.

Table 4: Quantitative Data for Difluorocyclopropyl-Containing mGluR2 Agonists

| Compound ID | Target | Assay Type | EC50 (nM) | Reference |

| Hypothetical Compound C | mGluR2 | GTPγS Binding Assay | Data Unavailable in Search Results | - |

P-glycoprotein (P-gp) Inhibition

The antineoplastic drug Zosuquidar, which contains a difluorocyclopropyl group, is a potent inhibitor of P-glycoprotein (P-gp), a transporter protein responsible for multidrug resistance in cancer.[5][6]

Table 5: Quantitative Data for Zosuquidar

| Compound | Target | Assay Type | Ki (nM) | Reference |

| Zosuquidar (LY335979) | P-glycoprotein (P-gp) | Binding Assay | 59 | [7] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of compounds containing difluorocyclopropyl scaffolds. Below are representative protocols for key in vitro assays.

LSD1 Demethylase Activity Assay (Peroxidase-Coupled)

This assay quantifies the enzymatic activity of LSD1 by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.[8][9]

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated H3(1-21)K4 peptide substrate

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Assay Buffer: 50 mM sodium phosphate, pH 7.4

-

Test compound dilutions

-

Black 96-well plates

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, pre-incubate the test compound with 38.5 nM LSD1 enzyme on ice for 15 minutes.

-

Initiate the enzymatic reaction by adding the dimethyl H3(1-21)K4 peptide substrate at a concentration corresponding to its Km.

-

Incubate for 30 minutes at 37°C.

-

Add the Amplex Red and HRP detection mix.

-

Incubate for 5 minutes at room temperature in the dark.

-

Measure the fluorescence (excitation: 540 nm; emission: 590 nm) using a microplate reader.

-

Calculate IC50 values by fitting the percentage of inhibition at each compound concentration to a nonlinear 4-parameter equation.

PCSK9-LDLR Binding Assay (ELISA-based)

This assay screens for inhibitors of the interaction between PCSK9 and the LDL receptor.[10][11][12]

Materials:

-

96-well plate pre-coated with recombinant LDLR ectodomain

-

Recombinant His-tagged PCSK9

-

Biotinylated anti-His-tag monoclonal antibody

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

Assay Buffer

-

Test compound dilutions

Procedure:

-

Add diluted test compounds to the wells of the LDLR-coated plate.

-

Add His-tagged PCSK9 to the wells and incubate to allow binding to the LDLR.

-

Wash the plate to remove unbound PCSK9.

-

Add biotinylated anti-His-tag antibody and incubate.

-

Wash the plate and add Streptavidin-HRP.

-

Wash the plate and add the chemiluminescent HRP substrate.

-

Measure the luminescence using a microplate reader.

-

Determine the concentration of test compound that inhibits 50% of PCSK9-LDLR binding (IC50).

5-HT2C Receptor Radioligand Binding Assay

This competition binding assay determines the affinity of a test compound for the 5-HT2C receptor.[4][13]

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT2C receptor

-

Radioligand: [3H]mesulergine

-

Non-specific binding control (e.g., 10 µM Mianserin)

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

-

Test compound dilutions

-

96-well filter plates

-

Scintillation cocktail

Procedure:

-

In a 96-well plate, add the cell membrane preparation, test compound at various concentrations, and [3H]mesulergine.

-

Incubate at 30°C for 60 minutes.

-

Terminate the incubation by rapid vacuum filtration through the filter plates.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

mGluR2 GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the mGluR2 receptor upon agonist binding.[14][15][16]

Materials:

-

Membranes from a cell line expressing human mGluR2

-

[35S]GTPγS

-

GDP

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2

-

Test compound dilutions

Procedure:

-

Incubate the cell membranes with the test compound for 15 minutes at 30°C in the assay buffer containing GDP and [35S]GTPγS.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of [35S]GTPγS bound to the membranes by scintillation counting.

-

Determine the EC50 and Emax values for G-protein activation by the test compound.

Visualizing the Molecular Pathways

The following diagrams illustrate the signaling pathways modulated by difluorocyclopropyl-containing compounds.

References

- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Zosuquidar - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. G-protein activation by a metabotropic glutamate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

The Gem-Difluorocyclopropyl Group: A Technical Guide to Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the gem-difluorocyclopropyl (g-DFCP) group has emerged as a valuable and versatile building block. Its unique combination of steric and electronic properties allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile, offering a powerful tool to overcome common challenges in drug development. This in-depth technical guide provides a comprehensive overview of the synthesis, key properties, and applications of the gem-difluorocyclopropyl group, complete with detailed experimental protocols and quantitative data to aid in its practical implementation.

Introduction: The Strategic Advantage of the gem-Difluorocyclopropyl Moiety

The g-DFCP group is a three-membered carbocyclic ring substituted with two fluorine atoms on the same carbon. This structural feature imparts a unique set of characteristics that can be strategically leveraged in drug design. The high electronegativity of the fluorine atoms significantly alters the electronic properties of the cyclopropane ring, influencing its reactivity and intermolecular interactions. Furthermore, the rigid cyclopropyl scaffold introduces conformational constraint, which can be beneficial for optimizing binding to biological targets.

The incorporation of a g-DFCP group can be considered a bioisosteric replacement for other common chemical functionalities. This substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and conformational preferences, thereby providing a valuable strategy for overcoming hurdles in drug development.[1]

Synthesis of gem-Difluorocyclopropyl Compounds

The primary and most widely employed method for the synthesis of gem-difluorocyclopropanes is the [2+1] cycloaddition of a difluorocarbene with an alkene.[2][3] Various reagents and methods have been developed for the generation of difluorocarbene, each with its own advantages and substrate scope.

Difluorocyclopropanation using Trimethyl(trifluoromethyl)silane (TMSCF₃ - Ruppert-Prakash Reagent)

The Ruppert-Prakash reagent (TMSCF₃) is a safe, commercially available, and versatile source of difluorocarbene.[4][5] The reaction is typically initiated by a fluoride source or an iodide salt.

Experimental Protocol: General Procedure for Difluorocyclopropanation using TMSCF₃/NaI [2][5]

-

To a stirred solution of the alkene (1.0 equiv) and sodium iodide (2.2 equiv) in anhydrous tetrahydrofuran (THF) in a sealed tube is added TMSCF₃ (2.0 equiv).

-

The reaction mixture is heated to 110 °C for 2 hours.

-

After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired gem-difluorocyclopropane.

Note: For electron-deficient alkenes, a "slow addition" protocol of TMSCF₃ may be required to achieve good yields.[6]

Difluorocyclopropanation using Sodium Chlorodifluoroacetate

Sodium chlorodifluoroacetate is a classic and cost-effective reagent for generating difluorocarbene via thermal decomposition.[4][7] This method often requires high temperatures.

Experimental Protocol: General Procedure for Difluorocyclopropanation using Sodium Chlorodifluoroacetate [3][4]

-

A mixture of the alkene (1.0 equiv) and sodium chlorodifluoroacetate (2.0-3.0 equiv) in diglyme is heated to 180-190 °C under an inert atmosphere.

-

The reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The residue is purified by distillation or column chromatography to yield the gem-difluorocyclopropane.

Difluorocyclopropanation using Dolbier's Reagent (TFDA)

Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA), developed by Dolbier and coworkers, is a highly efficient difluorocarbene precursor that can be used for both electron-rich and electron-deficient alkenes at moderate temperatures.[4][8]

Experimental Protocol: General Procedure for Difluorocyclopropanation using TFDA [8]

-

To a solution of the alkene (1.0 equiv) and a catalytic amount of tetrabutylammonium fluoride (TBAF) or another suitable fluoride source in a compatible solvent (e.g., THF or CH₂Cl₂), add TFDA (1.2-1.5 equiv) dropwise at room temperature.

-

The reaction is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (as monitored by TLC or GC-MS).

-

The reaction mixture is then quenched with water and extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over a drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Physicochemical Properties of gem-Difluorocyclopropyl-Containing Compounds

The introduction of a g-DFCP group can significantly modulate the physicochemical properties of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP)

The effect of gem-difluorination on lipophilicity is complex and can either increase or decrease the LogP value depending on the molecular context.[9][10] This is influenced by factors such as the relative orientation of the C-F bonds and neighboring C-H bonds.[10]

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the two fluorine atoms generally leads to a decrease in the pKa of nearby basic functional groups (e.g., amines) and an increase in the acidity of nearby acidic functional groups (e.g., carboxylic acids).[11][12] This effect is primarily driven by the inductive effect of the CF₂ group.[9][12]

Metabolic Stability

A key advantage of the g-DFCP moiety is its ability to enhance metabolic stability.[13] The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can block metabolically labile C-H bonds in the parent molecule.[13] This can lead to an increased half-life and an improved pharmacokinetic profile.[1] gem-difluorination has been shown to either not affect or slightly improve the metabolic stability of model compounds.[9]

Conformational Effects

The rigid cyclopropane ring of the g-DFCP group introduces significant conformational constraint.[14][15] This can pre-organize the molecule into a bioactive conformation, potentially leading to increased potency and selectivity. Studies have shown that gem-difluorination can alter the conformational preferences of macrocyclic systems.[14][16]

Quantitative Data Summary

The following tables summarize key quantitative data on the physicochemical properties of molecules containing the gem-difluorocyclopropyl group.

Table 1: Comparison of pKa and LogP for Amines and their gem-Difluorinated Analogs

| Parent Amine | pKa | LogP | gem-Difluorinated Analog | pKa | LogP | Reference |

| Piperidine | 11.12 | 0.84 | 6,6-Difluoro-3-azabicyclo[3.1.0]hexane | 8.35 | 0.52 | [11] |

| Cyclohexylamine | 10.66 | 1.49 | 2,2-Difluorocyclohexylamine | 9.30 | 1.60 | [9] |

| N-Benzylpiperidine | 8.60 | 3.20 | N-Benzyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane | 6.80 | 3.30 | [10] |

Table 2: Metabolic Stability Data

| Compound | Non-Fluorinated Intrinsic Clearance (CLint, µL/min/mg) | gem-Difluorinated Intrinsic Clearance (CLint, µL/min/mg) | Reference |

| Model Cyclohexane Derivative | >200 | 105 | [13] |

| Functionalized Cycloalkane Series | Varies | Generally similar or slightly improved | [9] |

Applications in Drug Discovery

The unique properties of the g-DFCP group have led to its incorporation into a number of drug candidates and approved drugs. It is often used to:

-

Enhance Metabolic Stability: By blocking sites of metabolism.[13]

-

Modulate Lipophilicity: To optimize solubility and permeability.[9]

-

Fine-tune pKa: To improve absorption and distribution.[11]

-

Introduce Conformational Rigidity: To improve binding affinity and selectivity.[14]

Visualizations

Experimental Workflow for Synthesis and Evaluation

Caption: A generalized workflow for the synthesis and evaluation of drug candidates containing a gem-difluorocyclopropyl moiety.

Conclusion

The gem-difluorocyclopropyl group is a powerful tool in the medicinal chemist's arsenal for lead optimization. Its ability to modulate key physicochemical and pharmacokinetic properties in a predictable, albeit context-dependent, manner makes it a valuable structural motif for addressing common challenges in drug discovery. The synthetic methods for its introduction are well-established, and a growing body of literature supports its application in the design of novel therapeutics. This guide provides a foundational understanding and practical protocols to facilitate the effective use of the gem-difluorocyclopropyl group in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. researchgate.net [researchgate.net]

- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 8. A novel and highly efficient synthesis of gem-difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. diva-portal.org [diva-portal.org]

- 16. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

Stability and reactivity of 2-(2,2-Difluorocyclopropyl)ethanol

An In-depth Technical Guide on the Stability and Reactivity of 2-(2,2-Difluorocyclopropyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a unique bifunctional molecule featuring a primary alcohol and a gem-difluorocyclopropyl group. Fluorinated cyclopropanes are of significant interest in medicinal chemistry as they combine the conformational rigidity and metabolic stability of the cyclopropyl ring with the unique electronic properties of fluorine. The gem-difluoro substitution can influence molecular conformation, lipophilicity, and metabolic stability, making this moiety a valuable building block in the design of novel therapeutics.

This guide provides a comprehensive overview of the known and predicted stability and reactivity of this compound. Understanding these properties is critical for its application in multi-step syntheses, for defining storage conditions, and for predicting potential degradation pathways of active pharmaceutical ingredients (APIs) containing this structural motif. The information herein is compiled from available literature on analogous structures and established principles of chemical stability testing.

Physicochemical Properties

| Property | Value (for 2-(2,2-Difluoro-1-methyl-cyclopropyl)-ethanol) | Data Source |

| Molecular Formula | C₆H₁₀F₂O | PubChem CID: 14695231[1] |

| Molecular Weight | 136.14 g/mol | PubChem CID: 14695231[1] |

| XLogP3 | 1.4 | PubChem CID: 14695231[1] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 14695231[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 14695231[1] |

| Rotatable Bond Count | 2 | PubChem CID: 14695231[1] |

| Complexity | 124 | PubChem CID: 14695231[1] |

Chemical Stability Profile

The stability of this compound is governed by the interplay between the robust gem-difluorocyclopropyl ring and the reactive primary alcohol.

Intrinsic Stability of the gem-Difluorocyclopropyl Group

Quantum-chemical analyses reveal that the geminal difluorination of a cyclopropane ring is a stabilizing feature.[2][3] This stability arises from strong anomeric-like interactions where the lone pairs of one fluorine atom donate into the antibonding orbital of the adjacent C-F bond (nF → σ*CF).[2][3] This electron delocalization provides a stabilization energy of approximately 14.3 kcal/mol per interaction.[2] Consequently, the gem-difluorocyclopropyl moiety is expected to be highly stable under a range of conditions and resistant to ring-opening reactions compared to non-fluorinated cyclopropanes.

Forced Degradation Studies

To systematically evaluate the chemical stability and identify potential degradation products, a forced degradation (stress testing) study is essential.[4][5] These studies expose the molecule to conditions more severe than those encountered during storage to accelerate degradation.[5][6] The goal is typically to achieve 10-20% degradation to ensure that analytical methods are capable of detecting and resolving impurities.[4][7]

Experimental Protocols for Stability Assessment

The following protocols describe standard procedures for conducting forced degradation studies on this compound.

Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.[7] This stock will be used for all solution-state stress tests.

Acidic Hydrolysis

-

Procedure: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid. Store the mixture at 60°C.

-

Time Points: Withdraw aliquots at 0, 2, 6, 24, and 48 hours.

-

Quenching: Neutralize each aliquot with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

Analysis: Analyze by reverse-phase HPLC with UV and mass spectrometric detection (LC-MS) to monitor for the appearance of degradation products.

Basic Hydrolysis

-

Procedure: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide. Store the mixture at 60°C.

-

Time Points: Withdraw aliquots at 0, 2, 6, 24, and 48 hours.

-

Quenching: Neutralize each aliquot with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

Analysis: Analyze by LC-MS. The high pH may potentially promote ring-opening of the cyclopropane, although the gem-difluoro substitution enhances stability.[8]

Oxidative Degradation

-

Procedure: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store the mixture at room temperature, protected from light.

-

Time Points: Withdraw aliquots at 0, 2, 6, 24, and 48 hours.

-

Analysis: Analyze directly by LC-MS. The primary alcohol is susceptible to oxidation.

Thermal Degradation

-

Solid State: Store a sample of the neat compound in a controlled oven at 80°C. Periodically dissolve a portion in the analysis solvent.

-

Solution State: Heat the stock solution at 80°C in a sealed vial.

-

Time Points: Analyze samples at 1, 3, and 7 days.

-

Analysis: Analyze by LC-MS. While the gem-difluorocyclopropyl ring is thermally stable, decomposition of the overall molecule may occur at elevated temperatures.

Photostability

-

Procedure: Expose the stock solution and a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Control: A parallel set of samples should be stored in the dark under the same temperature conditions.

-

Analysis: Analyze the stressed and control samples by LC-MS.

| Stress Condition | Reagent/Condition | Temperature | Typical Duration | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 48 hours | Dehydration, Etherification (dimer) |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 48 hours | Minimal degradation expected |

| Oxidation | 3% H₂O₂ | Room Temp | 48 hours | Oxidation of alcohol to aldehyde/acid |

| Thermal | Heat | 80°C | 7 days | Non-specific decomposition |

| Photolytic | UV/Vis Light | Room Temp | Per ICH Q1B | Radical-mediated degradation |

Chemical Reactivity Profile

The reactivity is dominated by the primary alcohol functional group.

Reactions of the Primary Alcohol

Oxidation: Primary alcohols can be oxidized to aldehydes or carboxylic acids using common oxidizing agents.[9] The choice of reagent and reaction conditions determines the outcome.

-

To Aldehyde: Mild oxidation using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (DCM) will yield 2-(2,2-difluorocyclopropyl)acetaldehyde.

-

To Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will oxidize the alcohol directly to 2-(2,2-difluorocyclopropyl)carboxylic acid.[9]

Esterification: The alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid.[10][11]

-

Fischer Esterification: Reaction with a carboxylic acid (R-COOH) in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄) under heating will produce the ester and water. The reaction is an equilibrium, and water may need to be removed to drive it to completion.[10]

Reactivity of the gem-Difluorocyclopropyl Ring

The gem-difluorocyclopropyl ring is generally considered robust and chemically inert under most synthetic conditions, including those typically used for modifying the ethanol side chain. It is stable to many common oxidizing and reducing agents and a wide range of pH. However, extremely harsh conditions, such as reactions involving strong Lewis acids or certain transition metals, could potentially lead to ring-opening, though this is not a common or expected reactivity pathway.

Conclusion

This compound is a molecule with a stable core and a reactive functional handle. The gem-difluorocyclopropyl group confers significant intrinsic stability, making it a robust building block for complex molecule synthesis. The primary alcohol provides a versatile site for chemical modification through standard reactions like oxidation and esterification. A thorough understanding of its stability profile, obtained through systematic forced degradation studies, is paramount for its successful application in pharmaceutical research and development, ensuring the quality, safety, and efficacy of any resulting drug candidates.

References

- 1. 2-(2,2-Difluoro-1-methyl-cyclopropyl)-ethanol | C6H10F2O | CID 14695231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 3. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. ijrpp.com [ijrpp.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. researchgate.net [researchgate.net]

Discovery and Historical Synthesis of 2-(2,2-Difluorocyclopropyl)ethanol

An in-depth technical guide on the discovery and history of 2-(2,2-Difluorocyclopropyl)ethanol is presented below. This document is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthetic strategies, experimental protocols, and historical context surrounding this fluorinated alcohol.

The this compound moiety is a valuable structural motif in medicinal chemistry and drug discovery. The incorporation of the gem-difluorocyclopropane ring can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. While a definitive historical record detailing the first specific synthesis of this compound is not prominently documented in readily available literature, its discovery and development are intrinsically linked to the broader history of the synthesis of gem-difluorocyclopropanes and their subsequent functionalization.

The primary challenge in synthesizing this molecule lies in the construction of the strained, fluorinated three-membered ring and the subsequent introduction or preservation of the ethanol side chain. The historical development of synthetic methods has progressed from harsh reaction conditions to milder, more versatile protocols, enabling the preparation of functionalized difluorocyclopropanes like the target molecule.

Core Synthetic Strategy: The Genesis of Difluorocyclopropanation

The cornerstone of synthesizing this compound is the formation of the gem-difluorocyclopropane ring. This is most commonly achieved through the [2+1] cycloaddition of a difluorocarbene with an appropriate alkene.

The generation of difluorocarbene was a significant area of research in the mid-20th century. One of the earliest and most widely used methods involved the thermal decomposition of sodium chlorodifluoroacetate.[1][2] This method, while effective for a range of alkenes, required high temperatures, limiting its application with sensitive substrates.

Over the years, milder and more efficient methods for generating difluorocarbene have been developed. A significant advancement was the use of organosilicon reagents, such as (trifluoromethyl)trimethylsilane (TMSCF₃), in the presence of a halide initiator like sodium iodide.[3] This system allows for the generation of difluorocarbene under much milder conditions. Another important precursor is trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), which also serves as an efficient source of difluorocarbene.[4]

| Reagent/System | Typical Conditions | Advantages | Limitations |

| Sodium Chlorodifluoroacetate | Diglyme, reflux (150-190 °C) | Inexpensive, readily available | High temperatures, limited functional group tolerance |

| TMSCF₃ / NaI | THF, reflux | Mild conditions, good for many functionalized substrates | Stoichiometric amounts of silicon reagent needed |

| TFDA | High concentration, 110-120 °C | High efficiency, suitable for unreactive alkenes | Reagent preparation required |

Synthetic Pathways to this compound

Two plausible synthetic routes to this compound emerge from the historical development of difluorocyclopropanation and subsequent functional group manipulations.

Route A: Difluorocyclopropanation of an Allyl Alcohol Derivative

A logical and efficient approach involves the difluorocyclopropanation of a protected allyl alcohol. Allyl alcohol provides the necessary alkene functionality for cyclopropanation and a hydroxyl group at a close position to the final target.

Experimental Protocol: Difluorocyclopropanation of Allyl Benzoate (Analogous to Step 1) [4]

-

Reaction Setup: To a reaction vessel is added allyl benzoate (1.0 eq) and methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA, 2.0 eq).

-

Reaction Conditions: The mixture is heated to 110-120 °C for 48 hours to ensure full conversion of the MDFA.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product, (2,2-difluorocyclopropyl)methyl benzoate, can be isolated by column chromatography on silica gel.

Experimental Protocol: Reduction of the Ester (Analogous to Step 2) [2]

-

Reaction Setup: The isolated (2,2-difluorocyclopropyl)methyl benzoate (1.0 eq) is dissolved in a suitable solvent such as diethyl ether or tetrahydrofuran.

-

Reduction: The solution is treated with a reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), at a low temperature (e.g., 0 °C to room temperature).

-

Work-up and Purification: The reaction is carefully quenched with water and/or an acidic solution. The product, (2,2-difluorocyclopropyl)methanol, is extracted with an organic solvent and purified by distillation or chromatography.

The resulting (2,2-difluorocyclopropyl)methanol can then be converted to the target this compound via a one-carbon homologation sequence. This could involve conversion of the alcohol to a bromide, followed by displacement with cyanide and subsequent reduction.

Caption: Synthetic Route A to this compound.

Route B: Functionalization of a (2,2-Difluorocyclopropyl)methyl Halide

An alternative strategy begins with the difluorocyclopropanation of allyl bromide to form (2,2-difluorocyclopropyl)methyl bromide. This key intermediate can then be used to introduce the two-carbon ethanol side chain.

Experimental Protocol: Synthesis of (2,2-Difluorocyclopropyl)methyl Bromide (Hypothetical)

-

Reaction Setup: In a suitable reaction vessel, allyl bromide (1.0 eq) is dissolved in a solvent such as THF.

-

Difluorocarbene Generation: A difluorocarbene precursor, such as TMSCF₃ (1.5 eq) and NaI (0.2 eq), is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by GC or TLC).

-

Work-up and Purification: The reaction is quenched, and the product, (2,2-difluorocyclopropyl)methyl bromide, is isolated by extraction and purified by distillation.

This bromide can then be converted to a Grignard reagent and reacted with ethylene oxide to directly install the hydroxyethyl group.

Caption: Synthetic Route B to this compound.

| Step | Reagents & Conditions | Starting Material | Product | Yield (%) |

| Difluorocyclopropanation | TMSCF₃, NaI, THF, reflux | Alkenyl trifluoroborate | Potassium (2,2-difluorocyclopropyl)trifluoroborate | 67 |

| Ester Reduction | DIBAL-H | Ester-containing difluorocyclopropane | Alcohol-containing difluorocyclopropane | N/A |

| Grignard Formation & Reaction | Mg, ether; then ethylene oxide | (2,2-Difluorocyclopropyl)methyl bromide | This compound | N/A |

Note: Yields are based on analogous reactions reported in the literature and may vary for the specific substrates discussed.[2][3]

References

- 1. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

Technical Guide: Safety and Handling of 2-(2,2-Difluorocyclopropyl)ethanol

Disclaimer: This document provides a summary of available safety and handling information for 2-(2,2-Difluorocyclopropyl)ethanol. Due to the limited publicly available data for this specific compound, information from related fluorinated alcohols has been included for general guidance. This guide is intended for use by trained professionals in a laboratory or drug development setting and should be supplemented with a thorough review of all available literature and a comprehensive risk assessment before handling this chemical.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₅H₈F₂O | - |

| Molecular Weight | 122.11 g/mol | Supplier Data |

| CAS Number | 117284-59-0 | Supplier Data |

| Computed Molecular Weight | 136.14 g/mol | PubChem |

| Computed XLogP3 | 1.4 | PubChem |

| Computed Hydrogen Bond Donor Count | 1 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 1 | PubChem |

| Computed Rotatable Bond Count | 2 | PubChem |

Hazard Identification and Safety Information

Based on information from chemical suppliers, this compound is classified as a hazardous substance.

Signal Word: Danger

Hazard Pictograms:

Due to the limitations of the available data, pictograms are not displayed. However, the hazard statements indicate the following risks:

-

Acute toxicity (oral and inhalation)

-

Skin irritation

-

Eye irritation

-

Respiratory irritation

Hazard Statements:

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

Precautionary Statements:

A comprehensive set of precautionary statements is not available for this specific compound. However, based on the hazard statements, the following general precautions are recommended and are consistent with handling other hazardous fluorinated alcohols:

| Category | Precautionary Statements (General Guidance) |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a |

An In-depth Technical Guide to the Solubility of 2-(2,2-Difluorocyclopropyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,2-Difluorocyclopropyl)ethanol, a key fluorinated building block in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental protocol for determining its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and various analytical procedures.

Introduction to this compound

This compound is a valuable synthetic intermediate characterized by the presence of a difluorocyclopropyl group. This moiety is of significant interest in drug discovery as it can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. The solubility of this alcohol in organic solvents is a fundamental property that dictates its handling, reactivity, and utility in various chemical transformations and formulations.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively published. The general principle of "like dissolves like" suggests that this polar alcohol would exhibit good solubility in polar organic solvents and lower solubility in nonpolar solvents. However, for precise applications in research and development, experimental determination of solubility is essential. The following section provides a detailed methodology for obtaining this critical data.

Experimental Protocol for Solubility Determination

The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various organic solvents. This method is considered the gold standard for its reliability and accuracy.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane) of analytical grade

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or incubator shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

To remove any undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent undissolved particles from affecting the concentration measurement.

-

-

Quantification of Solute Concentration:

-

Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in each of the organic solvents tested.

-

Analytical Method:

-

HPLC Analysis: Analyze the filtered saturated solutions and the calibration standards using a validated HPLC method. The concentration of the solute in the saturated solution can be determined from the calibration curve generated from the standards.[1][2]

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, a UV-Vis spectrophotometer can be used. Measure the absorbance of the filtered saturated solutions (after appropriate dilution) and the calibration standards at the wavelength of maximum absorbance (λmax). Calculate the concentration using the Beer-Lambert law and the calibration curve.

-

-

Calculation: The solubility is reported as the concentration of the solute in the saturated solution, typically in units of mg/mL or mol/L.

-

Visualization of Experimental Workflow and Data Application

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and the logical application of this data in a drug development context.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical flow of how solubility data informs key stages in drug development.

Conclusion

References

Theoretical Studies on the Conformation of 2-(2,2-Difluorocyclopropyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the conformational analysis of 2-(2,2-difluorocyclopropyl)ethanol. Due to the absence of direct experimental or computational studies on this specific molecule in publicly available literature, this document synthesizes information from analogous chemical systems, including fluorinated cyclopropanes and substituted ethanols. It outlines detailed methodologies for computational chemistry and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the conformational preferences of the title compound. Plausible conformational isomers are discussed, and hypothetical quantitative data are presented in a structured format to guide future research. This document serves as a foundational resource for researchers interested in the stereoelectronic effects of the gem-difluoro-cyclopropyl group and its influence on molecular conformation, which is of significant interest in medicinal chemistry and drug design.

Introduction

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The gem-difluorocyclopropyl moiety is a particularly intriguing substituent used in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The rigid cyclopropane ring, combined with the strong electronegativity and stereoelectronic effects of the two fluorine atoms, can significantly influence the conformational landscape of adjacent functionalities. Understanding the preferred spatial arrangement of the this compound side chain is crucial for designing molecules with optimal interactions with biological targets.

This guide explores the likely conformational isomers of this compound, focusing on the rotation around the C1-Cα and Cα-Cβ bonds (Figure 1). We will discuss the expected influence of intramolecular hydrogen bonding and stereoelectronic interactions, such as hyperconjugation, on the stability of these conformers.

Figure 1: Structure of this compound with key dihedral angles.

Predicted Conformational Isomers

The conformational flexibility of this compound is primarily determined by the rotation around the C1-Cα and Cα-Cβ bonds, defined by the dihedral angles τ1 (C2-C1-Cα-O) and τ2 (C1-Cα-O-H). The rigid cyclopropane ring limits the conformational possibilities compared to a more flexible alkyl chain. The key interactions governing the relative stability of the conformers are predicted to be:

-

Steric Hindrance: Repulsive interactions between the bulky cyclopropyl group and the hydroxyl group will disfavor certain conformations.

-

Intramolecular Hydrogen Bonding: A hydrogen bond between the hydroxyl proton and one of the fluorine atoms could significantly stabilize specific conformers.

-

Stereoelectronic Effects: Hyperconjugative interactions between the C-F antibonding orbitals (σ*C-F) and adjacent C-H or C-C bonding orbitals can influence conformational preferences.

Based on these principles, several low-energy conformers can be postulated, primarily defined by the relative orientation of the ethanol side chain with respect to the cyclopropane ring.

Methodologies for Conformational Analysis

A dual approach combining computational modeling and experimental NMR spectroscopy is recommended for a thorough conformational analysis of this compound.

Computational Chemistry Protocol

A detailed computational study can provide insights into the relative energies of different conformers and the energy barriers between them.

Protocol:

-

Initial Conformational Search: A systematic or stochastic conformational search should be performed to identify all potential low-energy conformers. Molecular mechanics force fields (e.g., MMFF94s) are suitable for this initial scan.

-

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers should be optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)). Frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Higher-Level Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)), with a larger basis set (e.g., aug-cc-pVTZ).

-

Solvent Effects: The influence of different solvents on the conformational equilibrium can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

-

NMR Parameter Prediction: Shielding tensors and spin-spin coupling constants for the optimized conformers should be calculated using methods like GIAO (Gauge-Including Atomic Orbital) to be compared with experimental data.

NMR Spectroscopy Protocol

NMR spectroscopy is a powerful experimental technique for determining the conformation of molecules in solution.

Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

1H NMR Spectroscopy: Acquire a high-resolution 1H NMR spectrum. The vicinal coupling constants (³JHH) between the protons on Cα and Cβ are particularly informative for determining the dihedral angle around the Cα-Cβ bond.

-

19F NMR Spectroscopy: Obtain a 19F NMR spectrum to observe the chemical shifts and couplings of the fluorine atoms.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space interactions between protons, which can provide crucial information about the spatial proximity of different parts of the molecule and thus its conformation.

-

-

Variable Temperature NMR: Conducting NMR experiments at different temperatures can provide information about the thermodynamics of the conformational equilibrium.

Hypothetical Data Presentation

The following tables present plausible, theoretically derived data for the most stable conformers of this compound. These values are based on typical ranges observed for similar molecules and should be considered as a guide for future experimental and computational work.

Table 1: Calculated Relative Energies and Dipole Moments of Plausible Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| A (Anti) | 0.00 | 2.1 |

| B (Gauche-1) | 0.75 | 2.8 |

| C (Gauche-2) | 1.20 | 3.1 |

Table 2: Key Predicted Dihedral Angles for Plausible Conformers

| Conformer | τ1 (C2-C1-Cα-O) (°) | τ2 (C1-Cα-O-H) (°) |

| A (Anti) | 178.5 | 180.0 |

| B (Gauche-1) | 62.1 | 65.3 |

| C (Gauche-2) | -60.5 | 63.8 |

Table 3: Predicted ³JHH Coupling Constants for Plausible Conformers

| Conformer | ³J(Hα-Hβ1) (Hz) | ³J(Hα-Hβ2) (Hz) |

| A (Anti) | 10.5 | 3.2 |

| B (Gauche-1) | 3.5 | 8.9 |

| C (Gauche-2) | 3.1 | 9.2 |

Visualizations

The following diagrams illustrate the conformational relationships and a proposed workflow for the analysis of this compound.

Caption: Conformational equilibrium of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2,2-Difluorocyclopropyl)ethanol via Difluorocarbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-(2,2-difluorocyclopropyl)ethanol, a valuable building block in medicinal chemistry and drug development. The primary synthetic route described is the [2+1] cycloaddition of difluorocarbene to but-3-en-1-ol. Two effective methods for the in-situ generation of difluorocarbene are presented: the use of (trifluoromethyl)trimethylsilane (TMSCF₃) with sodium iodide (NaI), and the thermal decomposition of sodium chlorodifluoroacetate. These protocols are designed to be robust and scalable for laboratory applications.

Introduction

The incorporation of fluorine atoms into organic molecules can significantly alter their biological properties, including metabolic stability, lipophilicity, and binding affinity. The 2,2-difluorocyclopropyl moiety is a particularly interesting structural motif that can act as a bioisostere for various functional groups. The synthesis of this compound provides a versatile intermediate for the introduction of this group into more complex molecules. The most direct method for the synthesis of gem-difluorocyclopropanes is the cycloaddition of difluorocarbene to an alkene.[1] This document outlines two reliable protocols for this transformation, starting from the readily available but-3-en-1-ol. The hydroxyl group of the starting material is compatible with the described reaction conditions.[2]

Data Presentation

Table 1: Comparison of Reagents for Difluorocarbene Generation

| Reagent System | Precursor | Activator/Condition | Typical Solvents | Typical Temperatures | Reported Yields (for similar alkenes) | Reference |

| Method A | (Trifluoromethyl)trimethylsilane (TMSCF₃) | Sodium Iodide (NaI) | Tetrahydrofuran (THF), Toluene | 65-110 °C | Good to excellent (up to 99%) | [2][3] |

| Method B | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal Decomposition | Diglyme | 180-190 °C | Moderate to good | [4] |

Experimental Protocols

Method A: Synthesis using TMSCF₃ and NaI

This method utilizes the Ruppert-Prakash reagent (TMSCF₃) for the generation of difluorocarbene.[3]

Materials:

-

But-3-en-1-ol

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Sodium Iodide (NaI)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for an inert atmosphere.

-

Charging the Flask: Under an inert atmosphere, add but-3-en-1-ol (1.0 eq) and anhydrous THF to the flask.

-

Addition of Reagents: Add sodium iodide (2.2 eq) to the stirred solution.

-

Addition of TMSCF₃: Slowly add (trifluoromethyl)trimethylsilane (2.0 eq) to the reaction mixture via the dropping funnel.

-

Reaction: Heat the reaction mixture to 110 °C and maintain stirring for 3-5 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Method B: Synthesis using Sodium Chlorodifluoroacetate

This method involves the thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene.[4]

Materials:

-

But-3-en-1-ol

-

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)

-

Diglyme

-

Diatomaceous earth (e.g., Celite®)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Heating mantle with a temperature controller

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium chlorodifluoroacetate (2.0 eq) and diglyme.

-

Addition of Alkene: Add but-3-en-1-ol (1.0 eq) to the mixture.

-

Reaction: Heat the mixture to 180-190 °C with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and filter through a pad of diatomaceous earth to remove inorganic salts.

-

Wash the filtrate with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

-

Purification: Purify the crude product by fractional distillation under reduced pressure.

Mandatory Visualization

Caption: Experimental workflows for the synthesis of this compound.

Caption: Reaction mechanism for the synthesis via difluorocarbene addition.

References

Application Notes and Protocols for the Scalable Preparation of 2-(2,2-Difluorocyclopropyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gem-difluorocyclopropyl moiety is a valuable structural motif in medicinal chemistry, often imparting unique and desirable physicochemical and pharmacological properties to bioactive molecules. Its introduction can enhance metabolic stability, binding affinity, and cell membrane permeability. 2-(2,2-Difluorocyclopropyl)ethanol is a key building block for the synthesis of more complex molecules bearing this important functional group. This document provides detailed application notes and proposed scalable protocols for the preparation of this compound, addressing the need for a reliable and efficient supply for research and drug development purposes.

Two primary synthetic routes are presented, based on established chemical transformations. The first route involves the direct difluorocyclopropanation of a protected allyl alcohol derivative. The second, alternative route proceeds through the synthesis and subsequent reduction of an ethyl 2-(2,2-difluorocyclopropyl)acetate intermediate.

Proposed Synthetic Pathways

The following schematic outlines the two proposed scalable synthetic routes to this compound.

Caption: Proposed synthetic routes to this compound.

Route 1: Direct Difluorocyclopropanation of Allyl Acetate

This route offers a potentially more direct pathway to the target molecule. Allyl acetate is a readily available and inexpensive starting material. The key step is the difluorocyclopropanation using a suitable difluorocarbene precursor. Sodium bromodifluoroacetate is recommended over the more traditional sodium chlorodifluoroacetate due to its non-hygroscopic nature and lower decomposition temperature, making it more amenable to scalable synthesis.[1][2]

Experimental Protocol:

Step 1: Synthesis of 2-(2,2-Difluorocyclopropyl)methyl Acetate

This protocol is adapted from general procedures for the difluorocyclopropanation of alkenes.[1][2]

Caption: Workflow for the synthesis of 2-(2,2-Difluorocyclopropyl)methyl Acetate.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe

-

Heating mantle

-

Inert atmosphere (Nitrogen or Argon)

-

Allyl Acetate

-

Sodium Bromodifluoroacetate (BrCF₂CO₂Na)

-

Anhydrous Diglyme

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-